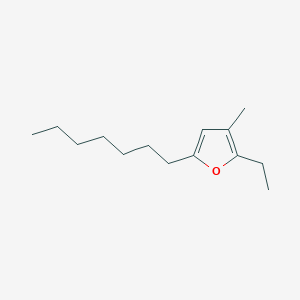![molecular formula C14H13N5O B12915691 N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide CAS No. 825621-41-8](/img/structure/B12915691.png)
N-[3-(4-Phenyl-2H-imidazol-2-ylidene)-2,3-dihydro-1H-pyrazol-4-yl]acetamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide is a heterocyclic compound that features both imidazole and pyrazole rings. These types of compounds are of significant interest in medicinal chemistry due to their potential biological activities. The presence of the imidazole ring, which is a common scaffold in many biologically active molecules, adds to the compound’s potential for various applications.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide typically involves the formation of the imidazole and pyrazole rings followed by their coupling. One common method involves the reaction of 4-phenyl-1H-imidazole-2-carboxylic acid with hydrazine to form the pyrazole ring. This intermediate is then reacted with acetic anhydride to yield the final product .
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This can include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions. detailed industrial methods for this specific compound are not widely documented.
化学反应分析
Types of Reactions
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced forms.
Substitution: The compound can participate in substitution reactions, particularly at the imidazole or pyrazole rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and various halides for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while reduction could produce amines.
科学研究应用
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and antimicrobial activities.
Industry: Utilized in the development of new materials with specific properties.
作用机制
The mechanism of action of N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide involves its interaction with specific molecular targets. The imidazole ring can bind to metal ions or enzyme active sites, modulating their activity. The pyrazole ring can interact with various receptors, influencing signaling pathways. These interactions can lead to the compound’s observed biological effects .
相似化合物的比较
Similar Compounds
N-(4-Phenyl-1H-imidazol-2-yl)acetamide: Shares the imidazole ring but lacks the pyrazole ring.
N-(4-Phenyl-1H-pyrazol-2-yl)acetamide: Contains the pyrazole ring but lacks the imidazole ring.
Uniqueness
N-(3-(4-Phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl)acetamide is unique due to the presence of both imidazole and pyrazole rings, which can confer a combination of biological activities not seen in compounds with only one of these rings. This dual-ring structure allows for more versatile interactions with biological targets, potentially leading to enhanced therapeutic effects .
属性
CAS 编号 |
825621-41-8 |
|---|---|
分子式 |
C14H13N5O |
分子量 |
267.29 g/mol |
IUPAC 名称 |
N-[5-(5-phenyl-1H-imidazol-2-yl)-1H-pyrazol-4-yl]acetamide |
InChI |
InChI=1S/C14H13N5O/c1-9(20)17-12-8-16-19-13(12)14-15-7-11(18-14)10-5-3-2-4-6-10/h2-8H,1H3,(H,15,18)(H,16,19)(H,17,20) |
InChI 键 |
MOYYFWOZJNJILE-UHFFFAOYSA-N |
规范 SMILES |
CC(=O)NC1=C(NN=C1)C2=NC=C(N2)C3=CC=CC=C3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![3-[4-Chlorobenzal]-6-trifluoromethyloxindole](/img/structure/B12915628.png)
![5'-Deoxy-5'-[methyl(2-methylpropyl)amino]adenosine](/img/structure/B12915635.png)
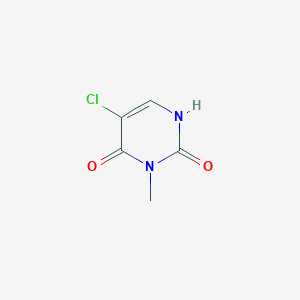

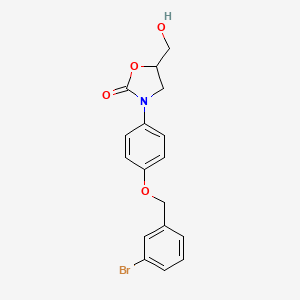

![4H-Pyrido[1,2-a]pyrimidin-4-one, 2-(4-fluorophenyl)-](/img/structure/B12915661.png)
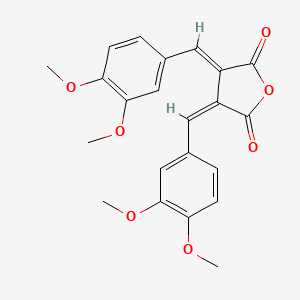

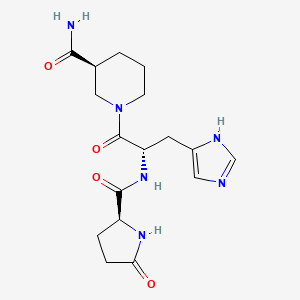

![Isoxazolo[5,4-b]pyridine, 3-methyl-4-(4-methyl-1-piperazinyl)-6-phenyl-](/img/structure/B12915685.png)
